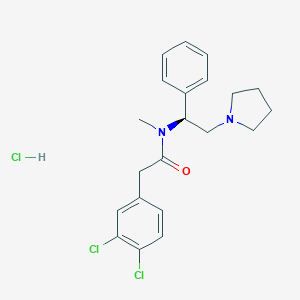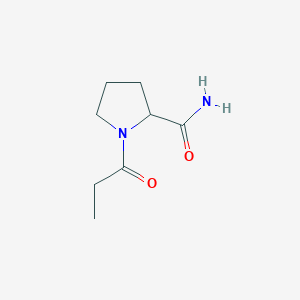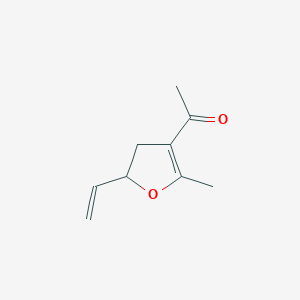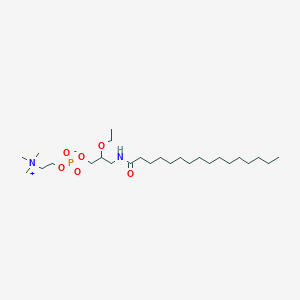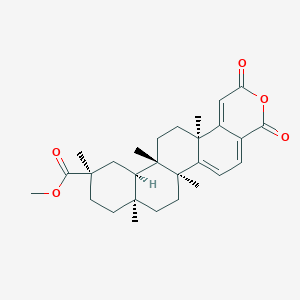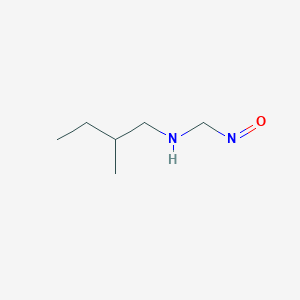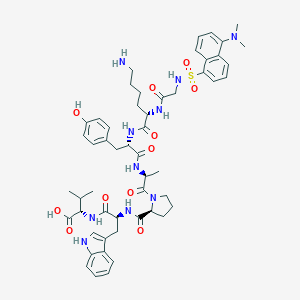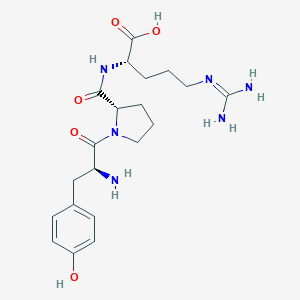
Tyrosyl-prolyl-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-prolyl-arginine, also known as Y-P-R, is a tripeptide consisting of tyrosine, proline, and arginine. This peptide has gained attention in scientific research due to its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Astrochemical Context
- Radiolysis of Amino Acids : A study by Cherubini et al. (2014) analyzed amino acids like arginine, proline, and tyrosine, which had been previously irradiated. This research is part of a program assessing the radiolysis resistance of these molecules in the context of the Solar System, providing insights into astrochemical processes.
Protein Stability and Oxidation
- Tyrosine Oxidation in Peptides : Research by Zhang and Kalonia (2007) demonstrated the effects of neighboring amino acids on tyrosine oxidation in peptides. The study found that the presence of charged amino acids adjacent to tyrosine significantly influences its oxidative stability, which is crucial in understanding protein chemistry.
Raman Spectroscopy in Skin Analysis
- Spectral Characteristics of Amino Acids : A study conducted by Bratchenko et al. (2020) used Raman spectroscopy to investigate amino acids such as arginine and tyrosine. The findings are applied in studying the topology of proteins and peptides in human skin, particularly in the presence of pathological processes.
Arginine Metabolism
- Metabolic Versatility of Arginine : The work of Wu and Morris (1998) explores arginine's role in synthesizing various compounds, including proteins and nitric oxide. This comprehensive study provides insights into arginine's multifaceted role in metabolism and its implications in health and disease.
Neuronal Nitric Oxide Synthase
- Kyotorphin and Neuronal Nitric Oxide Synthase : Research by Arima et al. (1997) examined the role of kyotorphin (L-tyrosyl-L-arginine) as a substrate for neuronal nitric oxide synthase in the rat brain. This highlights the potential therapeutic applications of kyotorphin in neurological contexts.
Antibacterial Peptides
- Antibacterial Properties of Proline-Arginine-Rich Peptides : A study by Agerberth et al. (1991) isolated an antibacterial peptide named PR-39 from pig intestines, rich in proline and arginine. This research opens avenues for developing new antibacterial agents.
Tyrosinase Inhibition
- Peptides Inhibiting Tyrosinase : Schurink et al. (2007) identified novel peptides containing amino acids like arginine and tyrosine that inhibit tyrosinase, a key enzyme in melanin production. This has potential applications in cosmetics and medicine (Schurink et al., 2007).
Propriétés
Numéro CAS |
117186-48-8 |
|---|---|
Nom du produit |
Tyrosyl-prolyl-arginine |
Formule moléculaire |
C20H30N6O5 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C20H30N6O5/c21-14(11-12-5-7-13(27)8-6-12)18(29)26-10-2-4-16(26)17(28)25-15(19(30)31)3-1-9-24-20(22)23/h5-8,14-16,27H,1-4,9-11,21H2,(H,25,28)(H,30,31)(H4,22,23,24)/t14-,15-,16-/m0/s1 |
Clé InChI |
AUZADXNWQMBZOO-JYJNAYRXSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Autres numéros CAS |
117186-48-8 |
Séquence |
YPR |
Synonymes |
Tyr-Pro-Arg tyrosyl-prolyl-arginine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



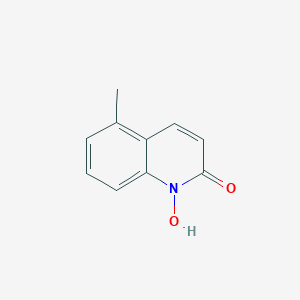
![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)
